molecular formula C21H26ClF3N2O3 B2849684 1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1179452-11-9

1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2849684
CAS RN: 1179452-11-9
M. Wt: 446.9
InChI Key: HNADSGYFMPDSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H26ClF3N2O3 and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives have been synthesized through various chemical reactions, emphasizing the importance of precise synthetic pathways for obtaining high-purity products. Studies have detailed the synthesis of similar compounds, highlighting methods such as nucleophilic substitution, hydrolysis, and reduction to achieve the target molecule. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved ferulic acid acetylation, piperazine reaction, and deacetylation, achieving a yield of over 56.9% (Wang Xiao-shan, 2011). Another study reported on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, highlighting their antiarrhythmic and antihypertensive effects, which may relate to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).

Pharmacological Applications

Several studies have evaluated the biological activities of this compound and its derivatives, focusing on their potential as therapeutic agents. For instance, analogues containing 1-phenylpiperazine scaffolds have been investigated for their Hsp90 inhibitory activity, with certain derivatives showing improved activity at both target-based and cell-based levels (Jianmin Jia et al., 2014). Additionally, the synthesis of compounds like 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines has shown potential as selective serotonin reuptake inhibitors (SSRIs), highlighting the importance of functionalized piperazines in developing antidepressants with potentially improved profiles (J. Dorsey et al., 2004).

Molecular Docking and Structural Insights

Advanced techniques like molecular docking and time-dependent density functional theory (TDDFT) calculations have been utilized to understand the interaction mechanisms of these compounds with biological targets. For example, a study on (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol provided insights into its bioactivity against α1A-adrenoceptor through conformational analysis and molecular docking (W. Xu et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O3.ClH/c1-28-19-5-7-20(8-6-19)29-15-18(27)14-25-9-11-26(12-10-25)17-4-2-3-16(13-17)21(22,23)24;/h2-8,13,18,27H,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADSGYFMPDSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.